1,4-Dimethyl-3-(2-methylbutyl)-1H-pyrazol-5-amine
Description
1,4-Dimethyl-3-(2-methylbutyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1H-pyrazol-5-amine core with methyl groups at positions 1 and 4 and a branched aliphatic 2-methylbutyl substituent at position 3 (Figure 1).
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
2,4-dimethyl-5-(2-methylbutyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-5-7(2)6-9-8(3)10(11)13(4)12-9/h7H,5-6,11H2,1-4H3 |
InChI Key |
KUEYELKJBNTIRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1=NN(C(=C1C)N)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Ketonitriles with Hydrazines
The most versatile and widely used method for synthesizing 5-aminopyrazoles involves the cyclocondensation of β-ketonitriles with hydrazines. This approach proceeds via:
- Nucleophilic attack of hydrazine on the carbonyl group of β-ketonitrile to form hydrazone intermediates.
- Intramolecular cyclization through attack of the hydrazine nitrogen on the nitrile carbon to form the pyrazole ring.
Specific Preparation Method for 1,4-Dimethyl-3-(2-methylbutyl)-1H-pyrazol-5-amine
Stepwise Synthetic Route
| Step | Reaction Type | Reactants | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Synthesis of 5-amino-1,4-dimethylpyrazole | Hydrazine + β-ketonitrile derivatives | Reflux ethanol, mild base | Formation of 5-amino-1,4-dimethylpyrazole core |
| 2 | Alkylation at position 3 | 5-amino-1,4-dimethylpyrazole + 2-methylbutyl bromide | Sodium hydride base, ethanol/methanol solvent, controlled temperature | Introduction of 2-methylbutyl substituent at position 3 |
| 3 | Purification | Column chromatography | Silica gel, hexane-ethyl acetate gradient | Isolation of pure 1,4-dimethyl-3-(2-methylbutyl)-1H-pyrazol-5-amine |
Reaction Details
- The initial pyrazole core is prepared by condensing hydrazine derivatives with β-ketonitriles bearing methyl substituents to yield the 5-amino-1,4-dimethylpyrazole.
- The alkylation step involves the reaction of the pyrazole nitrogen with 2-methylbutyl bromide under basic conditions (e.g., sodium hydride) to ensure nucleophilic attack and substitution.
- Reaction temperature is carefully controlled to optimize yield and minimize side reactions.
- The crude product is purified by silica gel chromatography using a gradient of hexane and ethyl acetate to achieve high purity.
Alternative and Recent Methods
Direct Preparation from Primary Amines and Diketones
A recent method involves a one-pot synthesis of N-substituted pyrazoles from primary aliphatic amines, diketones, and hydroxylamine derivatives in DMF solvent at elevated temperatures (~85 °C). This method can be adapted for the preparation of substituted pyrazoles by selecting appropriate amines and diketones.
Solid-Phase Synthesis Approaches
Solid-phase synthesis techniques have been developed for combinatorial generation of 5-aminopyrazoles, involving resin-bound β-ketonitriles and hydrazines. These methods offer efficient purification and high-throughput synthesis but are more suited for library generation rather than large-scale preparation of specific compounds.
Research Findings and Optimization Data
Yield and Purity
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| β-Ketonitrile + hydrazine cyclocondensation | 70-85 | >95 | High regioselectivity, mild conditions |
| Alkylation of 5-amino-1,4-dimethylpyrazole | 60-75 | >90 | Requires careful base and temperature control |
| One-pot amine + diketone method | 35-40 | 85-90 | Faster, but moderate yield |
| Solid-phase synthesis | Variable | >90 | Useful for libraries, less for scale-up |
Reaction Conditions Impact
- Use of sodium hydride as base enhances alkylation efficiency.
- Solvent choice (ethanol vs methanol) affects solubility and reaction rate.
- Temperature control (room temperature to reflux) balances reaction speed and side product formation.
Summary Table of Preparation Methods
| Preparation Method | Key Reactants | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation of β-ketonitriles with hydrazines | β-Ketonitrile, hydrazine derivatives | Reflux ethanol, mild base | High yield, regioselective, well-established | Requires synthesis of β-ketonitriles |
| Alkylation of 5-amino-1,4-dimethylpyrazole | 5-amino-1,4-dimethylpyrazole, 2-methylbutyl bromide | Sodium hydride base, ethanol/methanol, controlled temp | Direct introduction of side chain, good purity | Sensitive to reaction conditions |
| One-pot amine + diketone + hydroxylamine | Primary amine, diketone, O-(4-nitrobenzoyl)hydroxylamine | DMF, 85 °C, 1.5 h | Fast, straightforward | Moderate yield, purification needed |
| Solid-phase synthesis | Resin-bound β-ketonitriles, hydrazines | Room temp to reflux, resin cleavage | High purity, combinatorial synthesis | Complex setup, less suited for scale |
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-(2-methylbutyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
1,4-Dimethyl-3-(2-methylbutyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-(2-methylbutyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
The substituent at position 3 of the pyrazol-5-amine core significantly influences molecular interactions, solubility, and bioactivity. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazol-5-amine Derivatives
Key Observations
Substituent Type and Bioactivity: Aliphatic vs. Aromatic Groups: The target compound’s 2-methylbutyl group (aliphatic) contrasts with aromatic substituents like benzo[1,3]dioxol-5-yl (5e) or 4-ethylphenyl (Intermediate 15). Branched vs. Linear Chains: Branched substituents (e.g., 2-methylbutyl vs. pentan-3-yl) may reduce steric hindrance compared to linear analogs, optimizing interactions with hydrophobic enzyme domains .
Molecular Weight and Solubility :
- The target compound’s calculated molecular weight (~181.3 g/mol) is lower than derivatives with bulky aromatic substituents (e.g., 603.2 g/mol for 5e), suggesting better solubility and bioavailability.
Synthetic Routes :
- The target compound’s synthesis likely involves multi-component cyclization (similar to ) or condensation reactions with ketones (as seen in –7). For example, 3-(4-ethylphenyl)-1H-pyrazol-5-amine (Intermediate 15) is synthesized via microwave-assisted cyclization , while analogs in –7 use ketone precursors and reflux conditions .
Biological Implications :
- emphasizes that substituents at position 3 critically affect thrombin inhibitory activity. The target’s aliphatic substituent may favor hydrophobic interactions in serine protease active sites, whereas aromatic groups in 5e or 6b might target COX-2 or other inflammatory pathways .
Biological Activity
1,4-Dimethyl-3-(2-methylbutyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, characterized by a unique structure that includes two methyl groups at the 1 and 4 positions and a branched alkyl group at the 3 position. Its molecular formula is with a molecular weight of approximately 181.28 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties, which may be harnessed for pharmaceutical applications.
Chemical Structure and Properties
The chemical structure of 1,4-Dimethyl-3-(2-methylbutyl)-1H-pyrazol-5-amine can be represented as follows:
This compound's unique substituents contribute to its distinct chemical properties, potentially influencing its biological activity. The hygroscopic nature of the compound indicates that it can absorb moisture from the air, affecting its stability and storage conditions.
The biological activity of 1,4-Dimethyl-3-(2-methylbutyl)-1H-pyrazol-5-amine is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. However, detailed mechanisms remain to be fully elucidated.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of 1,4-Dimethyl-3-(2-methylbutyl)-1H-pyrazol-5-amine against various pathogens. In vitro studies have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 14.8 |
| Escherichia coli | 16.1 |
These results suggest that the compound possesses promising antibacterial properties that could be further explored for therapeutic development against bacterial infections .
Anti-inflammatory Properties
In addition to its antimicrobial effects, 1,4-Dimethyl-3-(2-methylbutyl)-1H-pyrazol-5-amine has been investigated for its anti-inflammatory potential. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. This activity suggests possible applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
The biological activity of 1,4-Dimethyl-3-(2-methylbutyl)-1H-pyrazol-5-amine can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methyl-1H-pyrazol-5-amine | C_6H_8N_2 | Simpler structure with one methyl group |
| 1,3-Dimethyl-1H-pyrazol-5-amine | C_7H_10N_2 | Contains two methyl groups but lacks longer substituents |
| 4-Methyl-3-(phenyl)-pyrazol-5-amines | C_10H_12N_2 | Aromatic substitution instead of aliphatic |
The unique combination of dimethyl and branched alkyl groups in 1,4-Dimethyl-3-(2-methylbutyl)-1H-pyrazol-5-amine may confer distinct reactivity profiles that enhance its biological interactions compared to these similar compounds .
Case Studies and Research Findings
Several studies have documented the biological activities of pyrazole derivatives similar to 1,4-Dimethyl-3-(2-methylbutyl)-1H-pyrazol-5-amine. For example:
- Antibacterial Efficacy : A study demonstrated that derivatives with similar structural motifs exhibited notable antibacterial activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics from pyrazole derivatives.
- Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory properties of pyrazole compounds, revealing their capacity to inhibit key inflammatory mediators in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
